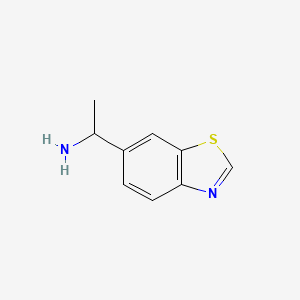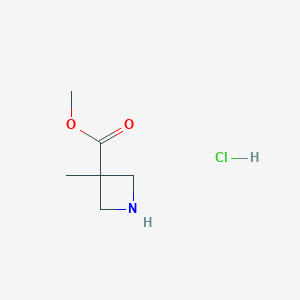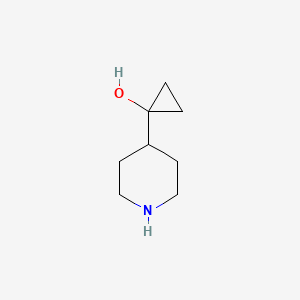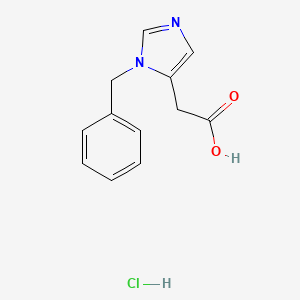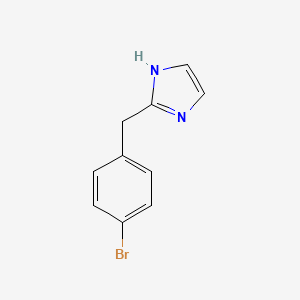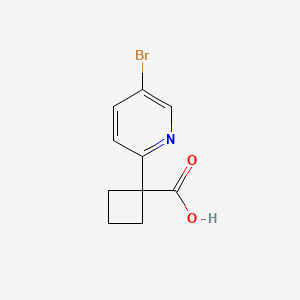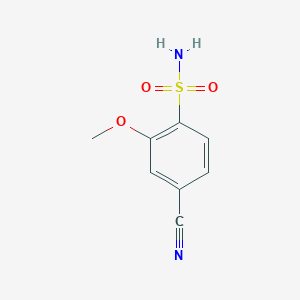![molecular formula C14H6BrClF3N3O B1375550 (3-ブロモ-1H-ピラゾロ[4,3-b]ピリジン-1-イル)(2-クロロ-6-(トリフルオロメチル)フェニル)メタノン CAS No. 1414958-43-2](/img/structure/B1375550.png)
(3-ブロモ-1H-ピラゾロ[4,3-b]ピリジン-1-イル)(2-クロロ-6-(トリフルオロメチル)フェニル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of bromine, chlorine, and trifluoromethyl groups in the structure suggests significant reactivity and potential for various chemical transformations.
科学的研究の応用
Chemistry
In chemistry, (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the development of new organic compounds.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a therapeutic agent. Pyrazolopyridines have shown promise in the development of kinase inhibitors, which are important in the treatment of various cancers . The specific structure of this compound suggests it could interact with biological targets involved in cell proliferation and survival.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance. Its unique structure may also make it useful in the design of novel agrochemicals or pharmaceuticals.
作用機序
Target of Action
Similar compounds in the 1h-pyrazolo[3,4-b]pyridine class have been noted for their biomedical applications , suggesting potential targets could be within the biological systems.
Mode of Action
The compound likely interacts with its targets in a manner consistent with other 1H-pyrazolo[3,4-b]pyridines .
Biochemical Pathways
Given the biomedical applications of similar compounds , it can be inferred that the compound may interact with various biochemical pathways.
生化学分析
Biochemical Properties
(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. The inhibition of these kinases can lead to alterations in cell signaling pathways, affecting cellular processes such as proliferation and apoptosis . Additionally, (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone can bind to specific receptors on the cell surface, modulating their activity and downstream signaling events.
Cellular Effects
The effects of (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone on various cell types and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Furthermore, (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation.
Molecular Mechanism
The molecular mechanism of action of (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as kinases and receptors, inhibiting or activating their function. For instance, the binding of (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone to a kinase can prevent the phosphorylation of downstream targets, thereby disrupting signaling cascades . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone remains stable under specific conditions, maintaining its biochemical activity for extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy. Long-term studies have also indicated that continuous exposure to this compound can result in adaptive cellular responses, altering its initial effects.
Dosage Effects in Animal Models
The effects of (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings highlight the importance of optimizing dosage regimens to maximize the benefits of (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone while minimizing potential risks.
Metabolic Pathways
(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or lose biological activity . The metabolic flux of (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone can influence its overall efficacy and toxicity, as the accumulation of certain metabolites may contribute to its therapeutic or adverse effects.
Transport and Distribution
The transport and distribution of (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux and influx transporters, affecting its intracellular concentration and localization . Additionally, binding proteins can sequester (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone, modulating its availability and activity within different cellular compartments.
Subcellular Localization
The subcellular localization of (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . Targeting signals and post-translational modifications can direct (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone to these locations, influencing its interactions with biomolecules and its overall biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. One common method starts with the formation of the pyrazolopyridine core, which can be achieved through the cyclization of appropriate precursors. For instance, the reaction of 3-bromo-1H-pyrazole with 2-chloro-6-(trifluoromethyl)benzoyl chloride under basic conditions can yield the desired compound. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, the use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions such as Suzuki or Heck coupling, which can introduce new substituents into the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield a methoxy-substituted derivative, while coupling reactions can introduce various aryl or alkyl groups.
類似化合物との比較
Similar Compounds
- (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-4-(trifluoromethyl)phenyl)methanone
- (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-5-(trifluoromethyl)phenyl)methanone
Uniqueness
The uniqueness of (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone lies in its specific substitution pattern, which can influence its reactivity and biological activity. The position of the trifluoromethyl group, in particular, can significantly affect its electronic properties and interactions with biological targets, making it distinct from other similar compounds.
特性
IUPAC Name |
(3-bromopyrazolo[4,3-b]pyridin-1-yl)-[2-chloro-6-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6BrClF3N3O/c15-12-11-9(5-2-6-20-11)22(21-12)13(23)10-7(14(17,18)19)3-1-4-8(10)16/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRBWNLAWQISAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N2C3=C(C(=N2)Br)N=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6BrClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
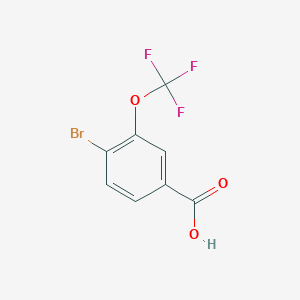
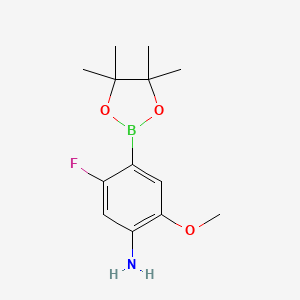
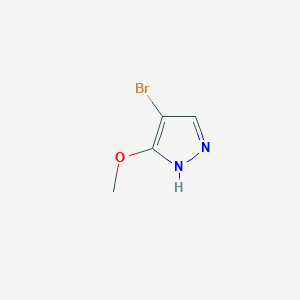
![3-[(Dimethylamino)methyl]-5-methylaniline](/img/structure/B1375473.png)
![6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1375474.png)
